3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine
Description
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine is a pyrazole-derived amine with a propan-1-amine chain attached to a dichloro- and methyl-substituted pyrazole ring. Its molecular weight is 236.66 g/mol (as the hydrochloride salt, per ), and it is structurally characterized by electron-withdrawing chloro groups and a methyl group on the pyrazole ring.
Properties
IUPAC Name |
3-(4,5-dichloro-3-methylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl2N3/c1-5-6(8)7(9)12(11-5)4-2-3-10/h2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYDICZAJAHVMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 4,5-dichloro-3-methyl-1H-pyrazole with a suitable amine precursor. One common method includes the alkylation of 4,5-dichloro-3-methyl-1H-pyrazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) in the propan-1-amine side chain acts as a nucleophile. Key reactions include:
Acylation :
Reacts with acid chlorides or anhydrides under basic conditions (e.g., triethylamine) to form amides.
| Reagent | Product | Conditions |
|---|---|---|
| Acetyl chloride | N-(3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl)acetamide | 0–25°C, dichloromethane |
| Benzoyl chloride | N-(3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl)benzamide | Reflux in THF |
Alkylation :
The amine undergoes alkylation with alkyl halides (e.g., methyl iodide):
This reaction typically requires polar aprotic solvents (DMF, acetonitrile) and bases like K₂CO₃ .
Pyrazole Ring Reactivity
The dichloro-substituted pyrazole ring participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling:
Suzuki Coupling :
The chlorine atoms at positions 4 and 5 can be replaced via palladium-catalyzed coupling with boronic acids:
Reaction conditions: 80–100°C, DMF/H₂O, 12–24 hours .
Nitration/Sulfonation :
Limited by electron-withdrawing Cl groups, but feasible under strong acidic conditions (H₂SO₄/HNO₃ at 0°C).
Oxidation and Reduction
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Oxidation : The primary amine can oxidize to a nitro group using H₂O₂/Fe³⁺ or KMnO₄ under acidic conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s unsaturated bonds, though this is rare due to aromatic stability .
Condensation Reactions
The amine reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases:
Common solvents: ethanol or methanol, with catalytic acetic acid .
Complexation with Metals
The pyrazole nitrogen and amine group chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. These are studied for catalytic or antimicrobial applications.
Degradation Pathways
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Hydrolysis : Under strong acidic/basic conditions, the pyrazole ring may hydrolyze, though stability is high at neutral pH .
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Thermal Decomposition : Degrades above 200°C, releasing HCl and forming char residues.
This compound’s versatility in nucleophilic and aromatic reactions makes it valuable for synthesizing bioactive molecules, though handling requires precautions due to potential chlorine-related toxicity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study conducted on various pyrazole derivatives, including 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine, demonstrated its efficacy against several bacterial strains. The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or metabolic pathways.
Case Study: Antibacterial Testing
In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been widely investigated. The compound has shown promise in reducing inflammation in animal models, indicating its potential use as a therapeutic agent for inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Effects
In a rodent model of induced inflammation, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6 levels .
Neuropharmacological Applications
Emerging studies suggest that pyrazole derivatives may possess neuroprotective effects. The compound has been evaluated for its potential in treating neurodegenerative disorders.
Case Study: Neuroprotective Studies
Research involving neuronal cell cultures indicated that this compound could protect against oxidative stress-induced apoptosis, highlighting its potential utility in neurodegenerative disease management .
Herbicidal Activity
The structural characteristics of this compound suggest potential applications as a herbicide. Studies have shown that similar compounds can inhibit specific enzymes involved in plant growth.
Case Study: Herbicidal Efficacy
Field trials demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields, suggesting its viability as an environmentally friendly herbicide .
Insecticidal Properties
Insecticidal activity has also been reported for pyrazole derivatives. The compound's ability to disrupt insect metabolic pathways makes it a candidate for pest control formulations.
Case Study: Insecticidal Testing
Laboratory assays revealed that this compound exhibited significant toxicity against common agricultural pests such as aphids and beetles, with low toxicity to beneficial insects .
Mechanism of Action
The mechanism of action of 3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole scaffold is highly versatile, with substituents significantly altering reactivity and applications. Key analogs include:
Key Observations :
- Steric Effects : The methyl group at position 3 introduces steric hindrance, which may reduce reaction yields compared to unsubstituted pyrazoles (e.g., OCM-31 synthesis yields 20–38% in ).
- Heterocycle Comparison : Imidazole analogs () exhibit distinct electronic profiles due to the presence of two nitrogen atoms, leading to higher basicity and altered solubility compared to pyrazole derivatives.
Yield Drivers :
- Chloro substituents may reduce yields due to steric and electronic effects, whereas methyl groups primarily affect steric accessibility.
- High-purity (>95%) final products (e.g., OCM-31 to OCM-34) are achievable via HPLC purification, suggesting similar protocols could be applied to the target compound .
Physicochemical Properties
- Solubility: The hydrochloride salt form () enhances water solubility compared to free bases. In contrast, propanol derivatives (e.g., 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanethioamide in ) exhibit lower polarity due to thioamide or alcohol functional groups .
- Stability: Dichloro-substituted pyrazoles are likely more stable under acidic conditions than non-halogenated analogs (e.g., imidazole derivatives in ) due to reduced electron density on the ring .
Biological Activity
3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazole ring with dichloromethyl substitutions, which significantly influence its pharmacological properties.
The chemical formula for this compound is C₇H₁₂Cl₂N₃ with a molecular weight of approximately 208.09 g/mol. The compound's structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂Cl₂N₃ |
| Molecular Weight | 208.09 g/mol |
| CAS Number | 1006343-61-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the pyrazole class can act as inhibitors for several enzymes, including DNA gyrase and dihydrofolate reductase (DHFR), which are crucial in bacterial DNA replication and folate metabolism, respectively . The specific mechanisms involve binding to the active sites of these enzymes, thereby hindering their function and leading to antimicrobial effects.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, indicating potent antibacterial properties .
- Biofilm Inhibition : It has been reported to effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin in some assays .
Cytotoxicity and Safety Profile
The safety profile of this compound is promising, with hemolytic activity reported at levels significantly lower than those of standard toxic agents (e.g., Triton X-100). The percentage lysis was found to be between 3.23% and 15.22%, suggesting low toxicity . Additionally, cytotoxicity assays indicated an IC50 value greater than 60 μM, further supporting its potential as a safe therapeutic agent .
Case Studies
A notable study focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. The study highlighted the compound's dual functionality as both an antimicrobial agent and an enzyme inhibitor. The results emphasized the importance of structural modifications in enhancing biological activity while maintaining favorable safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
